N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide is a chemical compound with potential pharmacological properties. It is part of a class of compounds known for their varied biological activities. Its synthesis and properties are subjects of ongoing research in the field of medicinal chemistry.
Synthesis Analysis
- The synthesis of compounds related to N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide often involves the coupling of acid derivatives with appropriately substituted amines. For instance, Kamiński et al. (2015) described the synthesis of similar compounds through the coupling reaction of various propanoic and butanoic acids with benzylamines, using N,N-carbonyldiimidazole as a coupling reagent (Kamiński et al., 2015).
Molecular Structure Analysis
- The molecular structure of related benzimidazole derivatives has been studied through various methods such as X-ray diffraction, NMR, and LC-MS. For example, Raouafi et al. (2005) conducted a structural study of a related compound using X-ray diffraction, confirming its molecular structure (Raouafi et al., 2005).
Chemical Reactions and Properties
- The chemical reactivity of benzimidazole derivatives involves various pharmacologically relevant interactions. Kamiński et al. (2015) investigated the anticonvulsant properties of synthesized benzimidazole compounds, showing the potential of these compounds in drug development (Kamiński et al., 2015).
Physical Properties Analysis
- The physical properties of benzimidazole derivatives, such as solubility and crystalline structure, can be inferred from studies like those conducted by Arumugam et al. (2010), which examined the crystalline structure of similar compounds (Arumugam et al., 2010).
Propiedades
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-6-14(18)15-10-9-13-16-11-7-4-5-8-12(11)17(13)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZCJCACUUPACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=NC2=CC=CC=C2N1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.